tert-Butyl 2-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate

Regioselective cross-coupling Nucleophilic aromatic substitution Medicinal chemistry building blocks

Scaling DGK or Chk-1 inhibitor programs often stalls at the pyrazine diversification step due to protecting group incompatibility. This 2-chloro-Boc-pyrido[3,4-b]pyrazine intermediate solves that bottleneck with an orthogonal protection strategy. • Acid-labile Boc deprotects quantitatively (>99% in TFA/DCM, 1 h) for piperidine NH diversification. • 2-Cl enables Pd-catalyzed Suzuki/Buchwald-Hartwig couplings with predictable regiochemistry. • 98% purity minimizes false positives in fragment screens; higher clogP (+0.8 vs ethyl ester) simplifies chromatography scale-up.

Molecular Formula C12H16ClN3O2
Molecular Weight 269.73 g/mol
Cat. No. B12962939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate
Molecular FormulaC12H16ClN3O2
Molecular Weight269.73 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=NC(=CN=C2C1)Cl
InChIInChI=1S/C12H16ClN3O2/c1-12(2,3)18-11(17)16-5-4-8-9(7-16)14-6-10(13)15-8/h6H,4-5,7H2,1-3H3
InChIKeyJMICSYVZOUWTMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate: A Differentiated Intermediate


tert-Butyl 2-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate (CAS 1211541-90-0) is a heterocyclic building block featuring a pyrido[3,4-b]pyrazine core with a reactive chlorine atom at the 2-position and a tert-butoxycarbonyl (Boc) protecting group on the saturated ring nitrogen . This scaffold is classified as a 1-deaza-7,8-dihydropteridine, a pharmacologically relevant core found in inhibitors of tubulin polymerization, kinases, and GPCR modulators [1]. The compound's precise regiochemistry and orthogonal protecting group strategy distinguish it from its closest analogs for multi-step medicinal chemistry campaigns.

Core Scaffold
1-deaza-7,8-dihydropteridine with 2-Cl substitution
Protecting Group
Boc orthogonal deprotection strategy
Selection Context
Regiodefined intermediate for kinase / GPCR / DGK SAR programs
Supplier-reported purity 98% (GC)

tert-Butyl 2-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate: Generic Substitution Risks


While the pyrido[3,4-b]pyrazine scaffold appears in several commercially available intermediates, small structural variations drastically alter synthetic utility. The chlorine leaving group at the 2-position versus the 3-position (regioisomeric analog) changes the electron density of the aromatic system, leading to different rates of palladium-catalyzed cross-coupling and nucleophilic aromatic substitution [1]. Similarly, substituting the Boc protecting group with an ethyl carbamate or other ester eliminates the acid-labile orthogonal deprotection strategy essential for fragment-based drug discovery and parallel library synthesis [2]. These differences are not cosmetic; they determine whether a synthetic route succeeds or fails.

Regioisomer
3-Chloro or 4-chloro analogs may shift Pd-catalyzed cross-coupling activation temperature by ~40 °C, altering functional group tolerance.
Protecting Group
Ethyl carbamate analog requires harsh base hydrolysis; Boc enables >99% conversion in mild acid, incompatible substitution for orthogonal strategies.
Purity Grade
Analog supplied at 95% may introduce trace halide impurities that poison Pd catalysts, affecting yield reproducibility.

tert-Butyl 2-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate: Differentiation Evidence


Predictable Cross-Coupling via 2-Chloro Substitution

The chlorine atom at the 2-position of the pyrido[3,4-b]pyrazine core offers a unique electronic environment for palladium-catalyzed transformations compared to the 3-chloro regioisomer (tert-butyl 3-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate) or the 4-chloro isomer . The 2-position is adjacent to the pyrazine nitrogen, which activates the C–Cl bond toward oxidative addition. In comparative studies of chloropyrazine carbonylation, 2-chloropyrazine derivatives afforded methyl esters in >85% isolated yield under standard Pd catalysis, while 3-chloro isomers required elevated temperatures (120°C vs 80°C) to achieve comparable conversion .

Cross-coupling reactivity
Class-level inference
2-Cl: activation ≤80 °C vs 3-Cl: ≥120 °C (chloropyrazine model)
Supports lower-temperature Pd coupling selection
Class-level; verify on target scaffold
Regioselective cross-coupling Nucleophilic aromatic substitution Medicinal chemistry building blocks

Boc Group: Orthogonal Deprotection Advantage

The target compound carries a tert-butoxycarbonyl (Boc) group on the saturated piperidine-like nitrogen. In contrast, the closest commercial analog, ethyl 2-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate (CAS 949922-49-0), bears an ethyl carbamate that requires harsher hydrolytic or reductive conditions for removal . Boc deprotection proceeds quantitatively (typically >99% conversion) with neat trifluoroacetic acid (TFA) or 4 M HCl in dioxane within 1 hour at 25°C, while ethyl carbamate cleavage often demands prolonged reflux with strong aqueous base (e.g., 6 M NaOH, 100°C, 24 h) or hazardous reagents like LiAlH4, leading to lower yields (typically 60–80%) and limited compatibility with base-sensitive substrates [1].

Deprotection efficiency
Cross-study comparable
Boc: >99% conv., TFA, 25 °C, 1 h vs ethyl carbamate: 60–80% yield, 6 M NaOH, 100 °C, 24 h
Enables orthogonal, mild amine liberation
Standard peptide synthesis deprotection protocols
Orthogonal protection Solid-phase synthesis Fragment-based drug discovery

Physicochemical Advantage for Scale-Up

The molecular weight (MW) of the target compound is 269.73 g/mol (C12H16ClN3O2) . The ethyl ester analog (ethyl 2-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate) has a lower MW of 241.68 g/mol (C10H12ClN3O2) . While the MW difference appears modest, the tert-butyl group adds substantial lipophilicity (calculated clogP difference of approximately +0.8 log units) which directly affects chromatographic retention times, solubility profiles, and crystallization behavior during purification. For procurement decisions, the higher MW and lipophilicity of the Boc-protected intermediate can improve organic solubility and simplify extractive workups in multi-gram scale syntheses.

Lipophilicity shift
Supporting evidence
ΔclogP ≈ +0.8 vs ethyl ester analog
Improved organic-phase extractability during scale-up
Calculated property; confirm experimentally
Physicochemical properties Process chemistry Scale-up feasibility

Commercial Purity Benchmark

The target compound is supplied with a certified purity of 98% (GC) by multiple vendors . In contrast, the ethyl ester analog is commonly offered at 95% purity . A 3% absolute purity advantage reduces the burden of impurity profiling and mitigates the risk of side reactions in subsequent steps, especially in palladium-catalyzed cross-couplings where even trace halogenated impurities can poison catalysts. For procurement specialists, a 98% purity baseline ensures that the material is suitable for use without additional purification, saving both time and solvent costs.

Commercial purity
Cross-study comparable
98% (GC) vs analog 95%
Reduces pre-reaction purification burden
Supplier COA; GC method
Chemical purity Quality control Reproducible synthesis

Scaffold Precedent in Chk-1 and DGK Patents

The pyrido[3,4-b]pyrazine scaffold with a chlorine substituent at the 2-position appears in multiple pharmaceutical patents targeting Chk-1 kinase (US 8,716,287) [1] and diacylglycerol kinase (DGK) inhibition (US 2024/0067645) [2]. In the Chk-1 patent, compounds containing the 2-chloro-pyrido[3,4-b]pyrazine core demonstrated IC50 values in the nanomolar range against Chk-1 in biochemical assays, while analogs with alternative halogen placement showed >10-fold reduced potency. The Boc-protected piperidine nitrogen in these scaffolds serves as a key diversification point for structure-activity relationship (SAR) exploration. For procurement, selecting the exact 2-chloro regioisomer ensures alignment with the most potent SAR trajectories identified in the patent literature.

Patent SAR alignment
Class-level inference
2-Cl exemplars: Chk-1 IC50 nanomolar; >10-fold potency loss with alternative halogen placement
Aligns with most potent patent pharmacophore
Patent-derived SAR; requires confirmation
Kinase inhibition Immuno-oncology Patent analysis

tert-Butyl 2-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate: Procurement Scenarios


Orthogonal Boc Deprotection for Lead Optimization

In a lead optimization program targeting Chk-1 kinase or related oncology targets, the Boc group on this intermediate allows for rapid, quantitative deprotection under mild acidic conditions (>99% conversion in TFA/DCM, 25°C, 1 h), followed by diversification via amide coupling, sulfonylation, or reductive amination. This orthogonal strategy is not feasible with the ethyl carbamate analog, which requires harsh hydrolytic conditions incompatible with many functional groups [1]. The 2-chloro substituent simultaneously provides a handle for Pd-catalyzed cross-coupling to explore SAR at the pyrazine ring, consistent with the most potent patent exemplars [2].

Fragment-Based Drug Discovery: Regiodefined Building Blocks

Fragment-based screens demand building blocks with ≥98% purity to avoid false positives from impurities. The target compound is commercially available at 98% GC purity, whereas the ethyl ester analog is typically offered at 95% [1]. The 2-chloro substitution pattern ensures that fragment elaboration via nucleophilic aromatic substitution or cross-coupling proceeds with predictable regiochemistry, avoiding the isomeric mixtures that can arise from less well-defined intermediates and complicate hit validation [2].

DGK Inhibitor Scale-Up for Immuno-Oncology

For process chemistry groups scaling up DGK inhibitors for preclinical toxicology studies, the higher lipophilicity of the Boc-protected intermediate (ΔclogP ≈ +0.8 vs ethyl ester) improves organic-phase extractability and simplifies purification by normal-phase chromatography [1]. This translates directly to reduced solvent consumption and faster cycle times in multi-kilogram campaigns compared to more polar analogs. The 2-chloro regiochemistry also ensures consistency with the SAR established in the DGK patent literature (US 2024/0067645), where 2-substituted pyrido[3,4-b]pyrazines are the preferred core [2].

GPR6 Modulator Development for CNS Disorders

The pyrido[3,4-b]pyrazine scaffold has been validated as a GPR6 modulator core in patent US 9,181,249 [1]. For CNS drug discovery programs targeting GPR6, the Boc-protected piperidine nitrogen in this intermediate provides a critical diversification point for optimizing blood-brain barrier penetration and receptor selectivity. The 2-chloro substituent allows for late-stage functionalization via Buchwald-Hartwig amination or Suzuki coupling, enabling rapid SAR exploration of the pyrazine ring without disturbing the Boc-protected amine handle [2].

Application
Selection Property
Validation Focus
Chk-1 inhibitor lead optimization
Boc orthogonal deprotection; 2-Cl regiochemistry for Pd coupling
Verify quantitative deprotection and coupling efficiency
Fragment-based library synthesis
≥98% purity; predictable nucleophilic aromatic substitution
Confirm regiochemical integrity and low impurity interference
DGK inhibitor preclinical scale-up
Higher lipophilicity for organic extraction; 2-Cl SAR consistency
Monitor purification efficiency and SAR alignment with patent data
GPR6 modulator CNS lead generation
Boc-protected diversification point; 2-Cl late-stage functionalization
Assess orthogonal deprotection and cross-coupling scope
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